3-Desacetylvecuronium

Pharmacokinetics Anesthesiology Drug Metabolism

3-Desacetylvecuronium (ORG 7268) is the pharmacologically active vecuronium metabolite directly implicated in prolonged paralysis during extended ICU infusions. Unlike generic NMBAs, it exhibits a 3-fold longer elimination half-life, reduced plasma clearance, and additive neuromuscular block with vecuronium — properties precluding interchangeability. Procure this high-purity reference standard for bioanalytical LC-MS/MS method validation, PK/PD modeling, and EP/USP impurity release testing critical for ANDA submissions.

Molecular Formula C32H55N2O3+
Molecular Weight 515.8 g/mol
CAS No. 74041-85-3
Cat. No. B1250577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Desacetylvecuronium
CAS74041-85-3
Synonyms3-deacetylvecuronium
3-deacetylvecuronium bromide, (2beta,3alpha,5alpha,16beta,17beta)-isomer
3-desacetylvecuronium
3-hydroxyvecuronium
Org 7268
Org-7268
Molecular FormulaC32H55N2O3+
Molecular Weight515.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C
InChIInChI=1S/C32H55N2O3/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2/h23-30,36H,5-21H2,1-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyKHTHYBVBGJQSIO-OOJCLDBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Desacetylvecuronium (CAS 74041-85-3) as Vecuronium's Active Metabolite and Analytical Standard


3-Desacetylvecuronium (ORG 7268, CAS 74041-85-3) is the principal pharmacologically active metabolite of the intermediate-duration, non-depolarizing steroidal neuromuscular blocking agent (NMBA) vecuronium bromide [1]. It is formed via hydrolysis of the 3-acetyl group of the parent drug [2]. Characterized by the molecular formula C32H55N2O3+ and a molecular weight of 515.8 g/mol [3], this compound is of critical importance in both clinical anesthesia research—where it is linked to prolonged paralysis following extended vecuronium infusions in intensive care unit (ICU) patients—and in pharmaceutical quality control, where it is officially recognized as Vecuronium Bromide EP Impurity C and USP Related Compound F .

Critical Differentiators: Why 3-Desacetylvecuronium Cannot Be Interchanged with Vecuronium or Other Steroidal NMBAs


3-Desacetylvecuronium is not merely an inactive byproduct; it possesses distinct and clinically significant pharmacological properties that preclude its interchangeability with vecuronium or other in-class steroidal NMBAs like rocuronium or pancuronium. Key differentiators include a threefold longer terminal elimination half-life, a markedly reduced plasma clearance, and a larger steady-state distribution volume compared to its parent drug [1]. Furthermore, its additive neuromuscular blocking interaction with vecuronium and its susceptibility to reversal by sugammadex at lower doses than required for vecuronium highlight that generic assumptions about aminosteroidal NMBA behavior do not apply [2][3]. These pharmacokinetic and pharmacodynamic deviations directly impact clinical outcomes, with high plasma concentrations of 3-desacetylvecuronium identified as a primary contributing factor to episodes of prolonged paralysis in ICU patients with renal impairment [4].

3-Desacetylvecuronium (ORG 7268): Head-to-Head Quantitative Evidence for Differential Procurement and Selection


Threefold Prolongation of Terminal Elimination Half-Life in Humans vs. Vecuronium

In a direct head-to-head study in 12 healthy human volunteers, 3-desacetylvecuronium demonstrated a significantly extended terminal elimination half-life of 116 minutes (range 44-672) compared to 34 minutes (range 25-61) for its parent compound, vecuronium [1]. This represents a 3.4-fold prolongation in median half-life.

Pharmacokinetics Anesthesiology Drug Metabolism

Reduced Plasma Clearance and Enhanced Renal Dependence vs. Vecuronium

The same direct human volunteer study [1] quantified that 3-desacetylvecuronium is cleared from plasma at a 35% slower rate than vecuronium (median clearance of 3.51 vs. 5.39 ml/kg/min, P < 0.05). Conversely, its renal clearance is 47% higher (0.85 vs. 0.58 ml/kg/min, P < 0.05), indicating a greater dependence on renal elimination pathways [1]. This is further corroborated by a study in cats showing that hepatic failure, but not renal failure, significantly decreases 3-desacetylvecuronium clearance [2].

Pharmacokinetics Anesthesiology Renal Clearance

Slightly Lower In Vivo Potency (EC50) in Humans vs. Vecuronium

While a potent NMBA in its own right, 3-desacetylvecuronium's in vivo potency is marginally lower than vecuronium. In the human volunteer study, the plasma concentration required to produce 50% neuromuscular block (EC50) was 123 ng/ml (range 109-154) for 3-desacetylvecuronium, compared to 102 ng/ml (range 71-123) for vecuronium (P < 0.05) [1]. This translates to an EC50 that is approximately 20% higher, indicating slightly lower intrinsic potency.

Pharmacodynamics Neuromuscular Blockade Anesthesiology

Additive Interaction with Vecuronium and Higher Potency than 3,17-Desacetylvecuronium

In vitro studies using the rat hemidiaphragm model established that the relative potency of aminosteroidal NMBAs at the ED50max level is 1:1.2:27 for vecuronium, 3-desacetylvecuronium, and 3,17-desacetylvecuronium, respectively [1]. Crucially, the interaction between vecuronium and 3-desacetylvecuronium was characterized as additive, meaning their combined effect is predictable and non-antagonistic [1].

Drug Interaction Neuromuscular Blockade Pharmacology

Effective Reversal by Sugammadex at Lower Doses than Vecuronium

A study in anaesthetised rhesus monkeys demonstrated that a 0.5 mg/kg dose of the reversal agent sugammadex effectively and rapidly reversed a continuous 3-desacetylvecuronium-induced neuromuscular block (NMB) [1]. The mean time to achieve a train-of-four (TOF) ratio of 90% was 3.2 minutes with 0.5 mg/kg sugammadex and 2.6 minutes with 1.0 mg/kg, compared to 17.6 minutes for spontaneous recovery [1]. Notably, this effective reversal was achieved at a lower sugammadex dose than typically required for vecuronium-induced NMB [2].

Reversal Agent Sugammadex Neuromuscular Blockade

Direct Correlation with Prolonged Clinical Paralysis in ICU Patients

A pivotal clinical study in critically ill patients receiving long-term (>2 days) vecuronium infusions revealed that those experiencing prolonged neuromuscular blockade (up to >7 days) had significantly higher plasma concentrations of 3-desacetylvecuronium [1]. The incidence of prolonged paralysis was associated with a higher frequency of renal failure, which impairs the clearance of this metabolite [1]. In the patient subgroup without prolonged blockade, the mean elimination half-life of vecuronium was 299±154 minutes, highlighting the extreme prolongation that can occur in this context due to metabolite accumulation [1].

Clinical Pharmacology Intensive Care Adverse Drug Reaction

Optimal Scientific and Industrial Use Cases for Procuring 3-Desacetylvecuronium (CAS 74041-85-3)


Quantitative Bioanalysis and Therapeutic Drug Monitoring (TDM) Method Development

3-Desacetylvecuronium is an essential reference standard for developing and validating quantitative bioanalytical methods (e.g., LC-MS/MS, GC-MS) to measure vecuronium and its active metabolite in plasma, urine, and tissue samples. Given its threefold longer half-life and association with prolonged paralysis in ICU patients with renal failure [1][2], accurate quantitation of 3-desacetylvecuronium is a critical safety parameter in clinical research. Procurement of a high-purity reference standard is mandatory for method calibration, quality control (QC) sample preparation, and establishing accurate limits of quantitation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical and Clinical Research

Researchers conducting PK/PD modeling of vecuronium or other steroidal NMBAs must account for the formation and effect of the 3-desacetyl metabolite. Its distinct pharmacokinetic profile (lower clearance, larger volume of distribution, longer mean residence time of 67 minutes) and its additive interaction with vecuronium [3][4] mean it is a non-linear variable in the effect-time curve. Pure 3-desacetylvecuronium is required for in vivo or in vitro studies to characterize its own PK parameters and establish concentration-effect relationships, which are essential inputs for accurate simulation models.

Pharmaceutical Quality Control and Regulatory Submission (ANDA Filing)

In the pharmaceutical industry, 3-desacetylvecuronium is recognized as a specified impurity in vecuronium bromide drug substance and drug product monographs (EP Impurity C, USP Related Compound F). As such, its procurement as a well-characterized, high-purity reference standard is a regulatory requirement for developing and validating stability-indicating HPLC methods [5]. These methods are used to monitor impurity levels during stability studies, release testing of commercial batches, and in Abbreviated New Drug Application (ANDA) submissions to demonstrate pharmaceutical equivalence and control of the manufacturing process.

Neuromuscular Junction Pharmacology and Reversal Agent Studies

3-Desacetylvecuronium serves as a distinct pharmacological tool for in vitro and ex vivo studies of the neuromuscular junction (NMJ). Its known potency (EC50 of 123 ng/ml) and interaction profile allow researchers to dissect the mechanisms of action and reversal of steroidal NMBAs [3][4]. Furthermore, the demonstration that sugammadex effectively reverses its effects at lower doses than those needed for vecuronium makes it a unique and necessary tool for studying the structure-activity relationships and binding kinetics of novel encapsulation reversal agents or other NMJ-targeted therapeutics [6].

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